molecular formula C17H18ClN7O2 B2567001 (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1049387-56-5

(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2567001
CAS No.: 1049387-56-5
M. Wt: 387.83
InChI Key: WGYOOOXNPHPSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone" is a heterocyclic molecule featuring a piperazine core linked to a 4-chlorophenyl-substituted tetrazole moiety and a 5-methylisoxazole ketone group. Its synthesis likely follows protocols analogous to related piperazine-tetrazole derivatives, such as reacting brominated intermediates with tetrazole-thiols or similar nucleophiles under inert conditions .

Properties

IUPAC Name

[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O2/c1-12-10-15(20-27-12)17(26)24-8-6-23(7-9-24)11-16-19-21-22-25(16)14-4-2-13(18)3-5-14/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYOOOXNPHPSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates several bioactive functional groups, including a piperazine ring, a tetrazole moiety, and a 5-methylisoxazole unit. This article explores the biological activities associated with this compound, synthesizing findings from various studies.

Structural Overview

The molecular formula of the compound is C21H24ClN7O3C_{21}H_{24}ClN_7O_3 with a molecular weight of approximately 490.0 g/mol. The presence of the piperazine and tetrazole rings suggests potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.

Research indicates that compounds containing piperazine and tetrazole structures often exhibit significant biological activities. Specifically, the compound may act as an inhibitor of sodium-dependent transporters, which are crucial in various physiological processes. This activity suggests possible applications in treating conditions related to dyslipidemia and other metabolic disorders.

Pharmacological Profiles

Compound Key Features Biological Activity
(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanoneComplex structure with piperazine and tetrazolePotential sodium transporter inhibition
1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazineSimilar tetrazole and piperazine structurePotential sodium transporter inhibition
1-[4-(pyridin-3-ylsulfonyl)piperazine]Contains pyridine instead of thiopheneVaries in transporter interaction

In Vivo Studies

In vivo evaluations of similar compounds have shown varying degrees of efficacy:

  • Neuroprotective Activity : Compounds with piperazine and tetrazole moieties have been linked to neuroprotection in models of cerebral ischemia.
  • Transporter Inhibition : Preliminary studies suggest that these compounds may inhibit specific transporter proteins involved in lipid metabolism, which could be beneficial for managing metabolic disorders.

Future Directions for Research

Given the promising structural characteristics and preliminary findings regarding biological activity, future research should focus on:

  • Detailed Pharmacological Studies : Comprehensive in vitro and in vivo studies to elucidate the mechanisms of action.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the molecular structure affect biological activity.
  • Clinical Trials : Progressing towards clinical evaluations to assess therapeutic potential in humans.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogues

Feature Target Compound Compound 4 Compound 5
Aryl Group 4-Chlorophenyl 4-Chlorophenyl 4-Fluorophenyl
Core Heterocycle Piperazine-isoxazole Thiazole-pyrazole-triazole Thiazole-pyrazole-triazole
Crystallographic Symmetry Unreported Triclinic $ P\overline{1} $ Triclinic $ P\overline{1} $
Planarity Likely planar (tetrazole-isoxazole linkage) Mostly planar (except 1 group) Mostly planar (except 1 group)

Piperazine-Tetrazole Derivatives with Sulfonyl Linkers

describes 4-substituted phenylsulfonyl piperazines with tetrazole-thioether linkages. Key contrasts include:

  • Linker Chemistry : The target compound employs a ketone linker between piperazine and isoxazole, while derivatives use sulfonyl and thioether groups. Sulfonyl groups enhance solubility but may reduce cell permeability compared to ketones .
  • Synthetic Yield: reports yields via nucleophilic substitution (tetrazole-thiol + bromoethanone), but the target compound’s synthesis efficiency is unspecified. Reaction conditions (e.g., ethanol/triethylamine vs. DMF crystallization in 4/5) may influence scalability .

Bioactivity Context

  • Antiproliferative Potential: Piperazine-tetrazole derivatives are explored in oncology. For example, ferroptosis-inducing compounds () show selective toxicity in oral squamous cell carcinoma (OSCC). The target compound’s chlorophenyl group may enhance pro-oxidant effects, analogous to FINs .
  • Receptor Binding: Tetrazoles mimic carboxylates in receptor interactions (e.g., cannabinoid receptors, ). The 5-methylisoxazole group could modulate affinity for kinases or GPCRs, though this requires experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.